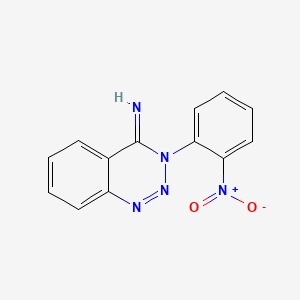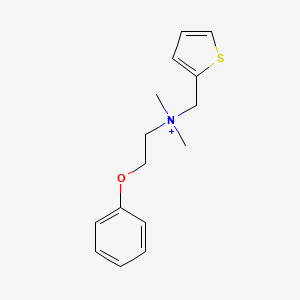
Thenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thenium is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is a transition metal belonging to Group 7 of the periodic table and is known for its high melting point, resistance to corrosion, and ability to form stable compounds in multiple oxidation states.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thenium can be synthesized through several methods, including:
Reduction of Perrhenates: One common method involves the reduction of perrhenates using hydrogen gas at high temperatures.
Electrodeposition: This method involves the deposition of this compound from an aqueous solution onto a substrate using an electric current.
Chemical Vapor Deposition (CVD): In this process, this compound is deposited onto a surface from a vapor phase, often using a precursor gas such as this compound hexafluoride.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of this compound from molybdenite ores. The process includes:
Roasting: Molybdenite is roasted to form molybdenum trioxide and this compound heptoxide.
Leaching: The oxides are leached with water to form soluble perrhenates.
Reduction: The perrhenates are then reduced to metallic this compound using hydrogen gas.
Análisis De Reacciones Químicas
Types of Reactions
Thenium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound heptoxide.
Reduction: It can be reduced from higher oxidation states to lower ones using reducing agents like hydrogen.
Substitution: this compound can participate in substitution reactions, forming compounds such as this compound carbonyl complexes.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and nitric acid are commonly used to oxidize this compound.
Reducing Agents: Hydrogen gas and carbon monoxide are used for reduction reactions.
Solvents: Aqueous solutions and organic solvents like acetone and ethanol are often used in these reactions.
Major Products
This compound Heptoxide: Formed through oxidation.
This compound Carbonyl Complexes: Formed through substitution reactions with carbon monoxide.
Aplicaciones Científicas De Investigación
Thenium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: this compound-based radiopharmaceuticals are used in cancer diagnosis and treatment.
Industry: Employed in high-temperature superalloys for aerospace applications and as a catalyst in petrochemical refining.
Mecanismo De Acción
The mechanism by which thenium exerts its effects varies depending on its application:
Catalysis: this compound acts as a catalyst by providing a surface for reactants to adsorb, facilitating the breaking and forming of chemical bonds.
Radiopharmaceuticals: this compound isotopes emit radiation that can be used to target and destroy cancer cells.
Biological Imaging: this compound complexes can bind to specific biomolecules, allowing them to be visualized using imaging techniques.
Comparación Con Compuestos Similares
Thenium is often compared to other transition metals such as technetium and manganese:
Technetium: Similar in chemical behavior but more commonly used in medical imaging due to its radioactive isotopes.
Manganese: Shares some chemical properties with this compound but is more abundant and less expensive.
Similar Compounds
Technetium: Used in radiopharmaceuticals and imaging.
Manganese: Used in steel production and as a catalyst.
Rhenium: Similar to this compound in many chemical properties and applications.
This compound’s unique combination of high melting point, resistance to corrosion, and versatile chemical behavior makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
16776-64-0 |
|---|---|
Fórmula molecular |
C15H20NOS+ |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium |
InChI |
InChI=1S/C15H20NOS/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3/q+1 |
Clave InChI |
KYCIUIVANPKXLW-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


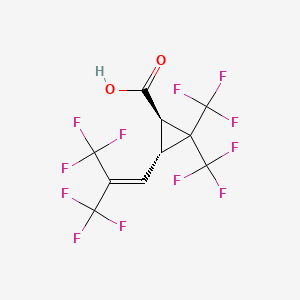
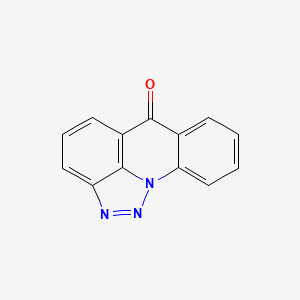
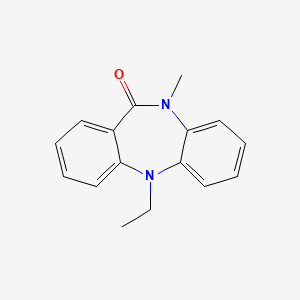

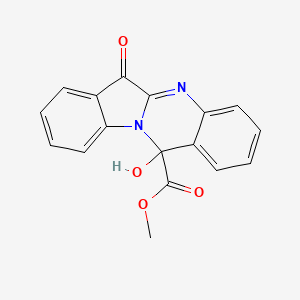
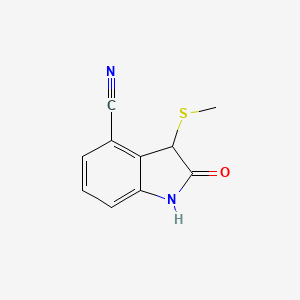

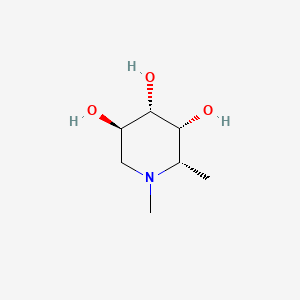

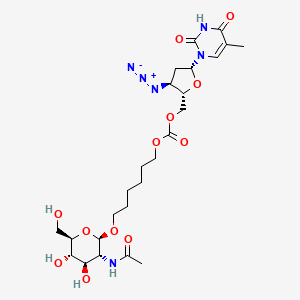
![6'-Chloro-1'-((2-(trimethylsilyl)ethoxy)methyl)-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B15197273.png)
![1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine](/img/structure/B15197275.png)
![4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B15197291.png)
